{(2S)-1-[(4-Iodophenyl)methyl]pyrrolidin-2-yl}methanol

asymmetric synthesis macrocycles Heck reaction

Securing a non-racemic, iodoaryl-functionalized prolinol scaffold for stereodefined macrocycle construction is a persistent challenge. This (2S)-prolinol derivative, bearing a para-iodophenyl handle, directly addresses that need. - Designed specifically for the Gibson group's modular double Heck macrocyclisation protocol, enabling head-to-tail coupling to form enantioenriched, architecturally complex N-rich ring systems. - The para-iodine atom is essential for the oxidative-addition step; generic N-benzyl or N-alkyl prolinols lack this reactivity. - The chiral (2S)-hydroxymethylpyrrolidine core serves as a versatile entry point for chiral N,N- or N,O-ligand libraries, with the iodine enabling late-stage diversification via cross-coupling.

Molecular Formula C12H16INO
Molecular Weight 317.17 g/mol
CAS No. 636572-05-9
Cat. No. B12594600
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{(2S)-1-[(4-Iodophenyl)methyl]pyrrolidin-2-yl}methanol
CAS636572-05-9
Molecular FormulaC12H16INO
Molecular Weight317.17 g/mol
Structural Identifiers
SMILESC1CC(N(C1)CC2=CC=C(C=C2)I)CO
InChIInChI=1S/C12H16INO/c13-11-5-3-10(4-6-11)8-14-7-1-2-12(14)9-15/h3-6,12,15H,1-2,7-9H2/t12-/m0/s1
InChIKeyPSZNWCLXDWBOIA-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy {(2S)-1-[(4-Iodophenyl)methyl]pyrrolidin-2-yl}methanol CAS 636572-05-9 for Chiral Macrocycle Synthesis


{(2S)-1-[(4-Iodophenyl)methyl]pyrrolidin-2-yl}methanol (CAS 636572‑05‑9) is a chiral, iodinated N‑benzyl prolinol derivative (C₁₂H₁₆INO, Mₓ 317.17) whose non‑racemic 2‑(hydroxymethyl)pyrrolidine core has been employed to introduce stereochemistry into nitrogen‑rich macrocycles via a modular, double Heck‑macrocyclisation strategy [REFS‑1]. In that protocol, the primary amino‑alcohol serves as a chiral scaffold that is elaborated with iodoaryl aldehydes, enabling a head‑to‑tail Heck coupling that generates architecturally complex, enantioenriched ring systems.

Why Generic (S)‑Prolinol Cannot Replace {(2S)-1-[(4-Iodophenyl)methyl]pyrrolidin-2-yl}methanol


Although (S)‑prolinol and its N‑alkyl derivatives are widely used as chiral ligands and building blocks, the 4‑iodophenyl substituent on the nitrogen atom of the target compound is essential for the key bond‑forming step in the macrocyclisation methodology for which it was designed [REFS‑1]. Simple N‑benzyl prolinol or N‑alkyl prolinol congeners lack the aryl iodide handle required for the oxidative‑addition step of the palladium‑catalysed Heck reaction. The iodine atom cannot be replaced by a bromine or chlorine substituent without altering the reactivity profile, and the para‑substitution geometry is critical for the head‑to‑tail cyclisation outcome. Generic substitution would therefore abolish the very synthetic step that justifies procurement of this compound.

Quantitative Selection Evidence for {(2S)-1-[(4-Iodophenyl)methyl]pyrrolidin-2-yl}methanol 636572‑05‑9


Enantiomeric Purity Required for Chiral Macrocycle Assembly

In the published double‑Heck macrocyclisation protocol, the (S)‑configured amino‑alcohol building block derived from the target compound was used to generate non‑racemic chiral macrocycles [REFS‑1]. The stereochemical integrity of the product is directly contingent on the enantiopurity of the starting (2S)‑pyrrolidine‑2‑methanol core. No quantitative head‑to‑head comparison with the (R)‑enantiomer or racemate was performed in the literature; however, the modular design of the synthesis explicitly requires a single enantiomer to avoid forming diastereomeric mixtures that would complicate purification and lower yield.

asymmetric synthesis macrocycles Heck reaction

Iodoaryl Reactivity in Palladium‑Catalysed Macrocyclisation

The 4‑iodophenyl motif of the target compound serves as the electrophilic partner in the intramolecular Heck reaction that forms the macrocyclic ring [REFS‑1]. Among halogen electrophiles, aryl iodides exhibit the highest reactivity in oxidative addition to Pd(0), proceeding ca. 100‑fold faster than the corresponding bromides under typical phosphine‑ligated conditions. Replacement of the 4‑iodobenzyl group with a 4‑bromobenzyl or 4‑chlorobenzyl analog would therefore be expected to drastically reduce the cyclisation efficiency or require harsher conditions, potentially compromising the chirality transfer.

Heck macrocyclisation palladium catalysis aryl iodide

N‑Benzyl‑Prolinol Scaffold Provides Bifunctional Nucleophilicity

The 2‑(hydroxymethyl)pyrrolidine core of the target compound provides both a secondary amine and a primary alcohol, enabling its use as a binucleophilic scaffold in ligand design [REFS‑2]. Compared to simple (S)‑prolinol, which contains a secondary amine, this N‑substituted variant retains the nucleophilic amine for metal coordination or further derivatisation while offering the iodine group as an additional functional handle. No direct quantitative comparison of nucleophilicity or coordination constants between the target compound and N‑unsubstituted prolinol was located in public literature.

chiral building block prolinol derivative binucleophilic

Application Scenarios for {(2S)-1-[(4-Iodophenyl)methyl]pyrrolidin-2-yl}methanol in Procurement


Synthesis of Non‑Racemic Chiral Macrocycles via Heck Reaction

The compound is specifically suited for the Gibson group’s modular double‑Heck macrocyclisation protocol [REFS‑1]. In this scenario, the target compound is reacted with iodoaryl aldehydes under palladium catalysis to form nitrogen‑enriched macrocycles with defined stereochemistry, as demonstrated by X‑ray crystallographic characterisation of representative products.

Chiral Ligand Precursor for Asymmetric Catalysis

The (2S)‑hydroxymethylpyrrolidine core can be elaborated into chiral N,N‑ or N,O‑ligands for enantioselective reactions. The distal iodine atom provides a convenient handle for further functionalisation through cross‑coupling, enabling late‑stage diversification of ligand libraries without altering the chiral scaffold.

Building Block for Iodine‑Labelled Probes or Radiopharmaceuticals

The para‑iodophenyl group makes this compound a potential precursor for radio‑iodination (¹²³I or ¹²⁵I) to yield imaging or tracer agents. Its chirality ensures that the resulting labelled species retains a defined 3‑D orientation, which is critical for target‑binding studies in medicinal chemistry.

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